2,6-Dichloropyridine-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloropyridine-3,5-dicarboxylic acid is an organic compound with the molecular formula C7H3Cl2NO4 and a molecular weight of 236.01 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and two carboxylic acid groups at the 3 and 5 positions. This compound is a white solid and is one of the many derivatives of pyridine that are used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloropyridine-3,5-dicarboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the direct chlorination of pyridine-3,5-dicarboxylic acid using chlorine gas under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The chlorination reaction is carefully monitored to prevent over-chlorination and formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloropyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form corresponding acid chlorides or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions with arylboronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used.
Oxidation Reactions: Reagents like thionyl chloride or phosphorus pentachloride are used for oxidation.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed:
Substitution Products: Amino or thio derivatives of the original compound.
Oxidation Products: Acid chlorides or esters.
Coupling Products: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
2,6-Dichloropyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloropyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid groups allow the compound to form strong hydrogen bonds and coordinate with metal ions. This makes it an effective ligand in metal-organic frameworks and a potent inhibitor of certain enzymes. The pathways involved include the formation of stable complexes with metal ions and the inhibition of enzyme activity through competitive binding.
Comparison with Similar Compounds
2,6-Dichloropyridine: A simpler derivative with only chlorine atoms at the 2 and 6 positions.
2,5-Dichloropyridine: Another isomer with chlorine atoms at the 2 and 5 positions.
Pyridine-3,5-dicarboxylic acid: A derivative with carboxylic acid groups at the 3 and 5 positions but no chlorine atoms.
Uniqueness: 2,6-Dichloropyridine-3,5-dicarboxylic acid is unique due to the presence of both chlorine atoms and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
2,6-dichloropyridine-3,5-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO4/c8-4-2(6(11)12)1-3(7(13)14)5(9)10-4/h1H,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJMUXYEEVSJQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C(=O)O)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.